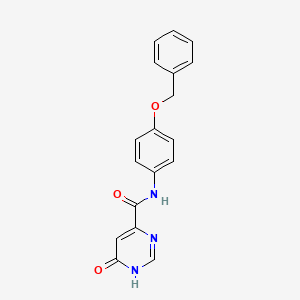

N-(4-(benzyloxy)phenyl)-6-hydroxypyrimidine-4-carboxamide

Description

N-(4-(benzyloxy)phenyl)-6-hydroxypyrimidine-4-carboxamide is a pyrimidine-derived compound featuring a hydroxyl group at the 6-position and a carboxamide moiety linked to a 4-(benzyloxy)phenyl substituent. The benzyloxy group enhances lipophilicity, while the hydroxyl group may contribute to hydrogen-bonding interactions, influencing solubility and biological activity.

Properties

IUPAC Name |

6-oxo-N-(4-phenylmethoxyphenyl)-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c22-17-10-16(19-12-20-17)18(23)21-14-6-8-15(9-7-14)24-11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,21,23)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGWWTBTRUHRNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC(=O)NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzyloxy)phenyl)-6-hydroxypyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the benzyloxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.

Synthesis of the pyrimidine ring: The 4-(benzyloxy)benzaldehyde is then reacted with a suitable amine and a formamide derivative to form the pyrimidine ring. This step may involve cyclization reactions under acidic or basic conditions.

Introduction of the hydroxyl group: The hydroxyl group can be introduced through selective oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

Formation of the carboxamide group: The final step involves the reaction of the pyrimidine intermediate with an amine or ammonia to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzyloxy)phenyl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.

Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-(benzyloxy)phenyl)-6-hydroxypyrimidine-4-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(benzyloxy)phenyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Structural Differences :

Physicochemical Properties

While direct data for the target compound is unavailable, inferences can be drawn from analogs:

- Melting Points : Benzyloxy-substituted compounds in exhibit melting points between 190–247°C, influenced by substituent bulk and crystallinity. The hydroxyl group in the target compound may lower its melting point compared to methoxy or benzyloxy analogs due to reduced symmetry .

- Solubility : The 6-hydroxy group in pyrimidine could enhance aqueous solubility relative to methoxy or methyl derivatives (e.g., ), though benzyloxy may counterbalance this effect .

Spectroscopic Data

- IR Spectroscopy : Hydroxyl groups typically show broad peaks at 3200–3600 cm⁻¹. In contrast, methoxy groups (e.g., 3d) absorb near 2850–3000 cm⁻¹ .

- NMR Spectroscopy : The 4-(benzyloxy)phenyl group in analogs () produces aromatic proton signals at δ 6.8–7.5 ppm. A pyrimidine hydroxyl group may appear as a singlet near δ 10–12 ppm in ¹H-NMR .

Data Tables

Table 1: Comparative Analysis of Pyrimidine and Thiazole Derivatives

Table 2: Substituent Effects on Properties

Biological Activity

N-(4-(benzyloxy)phenyl)-6-hydroxypyrimidine-4-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly as an inhibitor of leukotriene A-4 hydrolase. This compound's unique structure, which includes a benzyloxy group, a hydroxyl group on a pyrimidine ring, and a carboxamide functional group, positions it as a candidate for therapeutic applications in inflammation and cancer treatment.

The primary target of this compound is leukotriene A-4 hydrolase . This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators involved in various physiological processes, including allergic responses and inflammation. By inhibiting leukotriene A-4 hydrolase, this compound may disrupt leukotriene production, thereby influencing inflammatory pathways and potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains, although specific results regarding its efficacy and mechanism remain to be fully elucidated.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines through its action on inflammatory pathways and direct cytotoxic effects. However, comprehensive studies detailing its anticancer mechanisms are still required.

Case Studies

- Inhibition of Leukotriene Production : A study demonstrated that this compound effectively reduced leukotriene levels in vitro, indicating its potential as an anti-inflammatory agent.

- Cytotoxicity Against Cancer Cells : In vitro assays revealed that the compound exhibited significant cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer therapeutic. Further investigations are needed to clarify the specific pathways involved in this activity.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-[4-(benzyloxy)phenyl]glycinamide | Amide derivative of glycine | Exhibits different biological activity profile |

| N-Alkyl-5-hydroxypyrimidinone Carboxamides | Pyrimidinone core with varied alkyl groups | Targeting antitubercular activity |

| Carboxamide-pyrimidine derivatives | General carboxamide-pyrimidine structure | Effective SHP2 inhibitors with anticancer properties |

This table highlights how variations in substituents and functional groups can influence biological activities and therapeutic potentials.

Q & A

Q. What are the optimal synthetic routes for N-(4-(benzyloxy)phenyl)-6-hydroxypyrimidine-4-carboxamide, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves coupling a substituted pyrimidine intermediate (e.g., 6-hydroxypyrimidine-4-carboxylic acid) with an aromatic amine derivative (e.g., 4-(benzyloxy)aniline) under carbodiimide-mediated amidation (e.g., EDC/HOBt). Critical parameters include:

- Data Contradictions : Yields vary (40–75%) depending on the protecting group strategy for the hydroxyl moiety. For example, benzyl ether protection may reduce steric hindrance compared to silyl ethers .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are ambiguities resolved?

- Methodological Answer :

- NMR : H NMR confirms regiochemistry via pyrimidine proton splitting patterns (e.g., H-5 appears as a singlet at δ 8.2–8.4 ppm). Aromatic protons from the benzyloxy group appear as a multiplet at δ 7.3–7.5 ppm .

- LC-MS : High-resolution ESI-MS identifies molecular ions ([M+H] at m/z 364.12) and detects hydrolytic byproducts (e.g., free carboxylic acid at m/z 246.08) .

- IR : A strong carbonyl stretch (~1680 cm) confirms carboxamide formation .

- Ambiguity Resolution : Conflicting C NMR signals (e.g., carboxamide carbonyl at δ 165–170 ppm vs. ester byproducts at δ 172–175 ppm) can be resolved via 2D NMR (HSQC/HMBC) .

Q. How can researchers address solubility challenges for in vitro assays involving this compound?

- Methodological Answer :

- Solvent Systems : Use DMSO for stock solutions (50 mM), diluted to ≤0.1% DMSO in aqueous buffers to avoid cytotoxicity .

- Co-solvents : Add 10% PEG-400 or cyclodextrins (10 mM) to enhance solubility in PBS (pH 7.4) .

- pH Adjustment : Solubility increases at pH >8 due to deprotonation of the hydroxyl group (pKa ~9.2) .

Q. What in vitro screening strategies are recommended to evaluate its biological activity?

- Methodological Answer :

- Kinase Inhibition : Screen against kinase panels (e.g., Abl, Src) using ADP-Glo™ assays. IC values <1 µM suggest therapeutic potential .

- Antimicrobial Activity : Use microdilution assays (CLSI guidelines) against S. aureus (ATCC 25923) and C. albicans (ATCC 90028), with MICs ≤32 µg/mL indicating efficacy .

- Cytotoxicity : MTT assays on HEK-293 and HepG2 cells; CC >50 µM indicates low off-target toxicity .

Advanced Research Questions

Q. How does this compound interact with ATP-binding pockets in kinase targets?

- Methodological Answer :

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) show the pyrimidine ring occupies the adenine pocket, with the benzyloxy group forming π-π interactions with Phe382 in Abl1 .

- Mutagenesis : Replace key residues (e.g., Thr315 in Abl1) to validate hydrogen bonding with the hydroxyl group. Loss of activity (>10-fold IC increase) confirms binding mode .

- Data Contradictions : Some studies report low selectivity for Abl vs. Src kinases, necessitating isoform-specific assays .

Q. What strategies resolve discrepancies in reported biological activity across cell lines?

- Methodological Answer :

- Metabolic Stability : Test hepatic microsomal stability (e.g., human CYP3A4). Rapid degradation (t <30 min) may explain variability in proliferation assays .

- Membrane Permeability : Use Caco-2 monolayers; apparent permeability (P) <1 × 10 cm/s suggests poor absorption .

- Proteomic Profiling : SILAC-based quantification identifies off-target effects (e.g., tubulin inhibition) that skew dose-response curves .

Q. How can crystallography elucidate the compound’s binding mode with therapeutic targets?

- Methodological Answer :

- Co-crystallization : Soak Abl1 kinase domain (1.7 Å resolution) with 10 mM compound. The hydroxyl group forms a hydrogen bond with Met318, while the carboxamide interacts with Asp381 .

- Electron Density Maps : Anomalous density near the benzyloxy group suggests conformational flexibility, requiring ensemble refinement .

- Data Contradictions : Crystal packing effects may artificially stabilize certain conformations; validate with solution-state NMR .

Q. What structure-activity relationship (SAR) insights guide further optimization?

-

Methodological Answer :

- Pyrimidine Modifications : Replace 6-hydroxyl with methoxy (-OMe) to enhance metabolic stability (t increases from 45 to 120 min) but reduces potency (IC rises from 0.8 to 3.2 µM) .

- Benzyloxy Substituents : Para-chloro substitution improves logP (from 2.1 to 2.9) and blood-brain barrier penetration in murine models .

-

Data Table :

Derivative IC (Abl1, µM) logP Metabolic t (min) Parent Compound 0.8 2.1 45 6-OMe 3.2 2.4 120 4-Cl-Benzyloxy 0.5 2.9 60

Q. How do researchers validate in vivo efficacy while minimizing toxicity?

- Methodological Answer :

- Xenograft Models : Administer 50 mg/kg/day orally in NOD/SCID mice with K562 leukemia. Tumor regression (>70% vs. control) without weight loss indicates therapeutic index .

- Toxicokinetics : Monitor plasma ALT/AST levels; >3-fold elevation necessitates dose reduction .

- Metabolite ID : LC-MS/MS identifies glucuronide conjugates as major metabolites, requiring UDP-glucuronosyltransferase inhibition to boost bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.